molecular formula C21H26ClN3O4S2 B4210858 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-propoxybenzyl)pyrimidine-4-carboxamide

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-propoxybenzyl)pyrimidine-4-carboxamide

Cat. No.: B4210858
M. Wt: 484.0 g/mol
InChI Key: RFHPADPTMXNEKE-UHFFFAOYSA-N
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Description

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-propoxybenzyl)pyrimidine-4-carboxamide is a synthetic organic compound It features a pyrimidine core substituted with various functional groups, including a chloro group, an ethylsulfanyl group, and a propoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-propoxybenzyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials and reagents may include pyrimidine derivatives, chlorinating agents, sulfur-containing compounds, and benzylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification techniques such as crystallization, distillation, and chromatography may be used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur group may yield sulfoxides or sulfones, while substitution of the chloro group may result in various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, this compound may be explored as a potential drug candidate. Its structure can be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-propoxybenzyl)pyrimidine-4-carboxamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)-N-(4-methoxybenzyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-ethoxybenzyl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-propoxybenzyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups. The presence of the propoxybenzyl group, in particular, may impart unique chemical and biological properties compared to similar compounds with different substituents.

Properties

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfanyl-N-[(4-propoxyphenyl)methyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O4S2/c1-3-10-29-17-7-5-15(6-8-17)13-25(16-9-11-31(27,28)14-16)20(26)19-18(22)12-23-21(24-19)30-4-2/h5-8,12,16H,3-4,9-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPADPTMXNEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NC(=NC=C3Cl)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-propoxybenzyl)pyrimidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-propoxybenzyl)pyrimidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-propoxybenzyl)pyrimidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-propoxybenzyl)pyrimidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-propoxybenzyl)pyrimidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-propoxybenzyl)pyrimidine-4-carboxamide

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